molecular formula C11H16N2O2S B8772692 N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Cat. No. B8772692
M. Wt: 240.32 g/mol
InChI Key: GLUYRXISHOQGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)11-4-3-9-5-6-12-8-10(9)7-11/h3-4,7,12H,5-6,8H2,1-2H3

InChI Key

GLUYRXISHOQGNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CCNC2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-trifluoroacetyl-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid dimethylamide (prepared according to the method of Example 247, Step A, 337 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol) in a 3:1 mixture of methanol/water (10 mL) was stirred at room temperature for 1 h and concentrated. The remaining aqueous residue was extracted with 10% isopropanol/chloroform (7×) and the combined organic extracts were dried over sodium sulfate, filtered, and evaporated to give 214 mg (89%) of the title compound of Example 247, Step B as a white solid. 1H NMR (CD3OD, 300 MHz) δ 7.52 (d, 1H), 7.48 (s, 1H), 7.36 (d, 1H), 4.90 (s, 2H), 3.11 (t, 2H), 2.91 (t, 2H), 2.65 (s, 6H); MS (Cl/NH3) 241 (MH+).
Name
2-trifluoroacetyl-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.